2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
CAS No.:
Cat. No.: VC15829168
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15N3O |
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Molecular Weight | 193.25 g/mol |
IUPAC Name | 2-(4-methylpiperidin-1-yl)pyrimidin-5-ol |
Standard InChI | InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3 |
Standard InChI Key | QGVROABMZICFDF-UHFFFAOYSA-N |
Canonical SMILES | CC1CCN(CC1)C2=NC=C(C=N2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—substituted at positions 2 and 5. The 4-methylpiperidin-1-yl group introduces a bicyclic amine structure, enhancing steric bulk and influencing electronic interactions. The hydroxyl group at position 5 contributes to hydrogen-bonding capacity, a critical factor in receptor binding .
Key structural descriptors include:
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IUPAC Name: 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
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Canonical SMILES: CC1CCN(CC1)C2=NC=C(C=N2)O
The piperidine ring adopts a chair conformation, with the methyl group at position 4 introducing axial chirality. This stereochemical feature may influence biological activity, though enantiomeric studies remain limited .
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial synthesis typically involves multi-step protocols to construct the pyrimidine core and introduce substituents. A representative route includes:
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Piperidine Methylation: Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under palladium catalysis to yield 1-methylpiperidine-4-carboxylic acid .
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Amide Formation: Reaction with thionyl chloride and diethylamine produces -diethyl-1-methylpiperidine-4-carboxamide .
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Grignard Coupling: A Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) facilitates coupling with 2,6-dibromopyridine, followed by hydrobromic acid treatment to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide .
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Hydroxylation: Hydrolysis or oxidative conditions introduce the hydroxyl group at position 5, completing the synthesis .
Table 1: Key Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
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1 | Pd/C, HCOOH, H₂O, 90°C | 85% | |
2 | SOCl₂, Et₂NH, RT | 78% | |
3 | iPrMgCl·LiCl, THF, 25°C | 65% | |
4 | NaOH, H₂O/EtOH, reflux | 72% |
Chemical Modifications
The compound participates in reactions typical of pyrimidines and secondary amines:
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Nucleophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes substitution at positions 4 and 6 with amines or thiols .
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Esterification: The hydroxyl group can be acylated to improve lipid solubility for CNS-targeted drug delivery.
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Complexation: The piperidine nitrogen coordinates with metal ions, enabling applications in catalysis or metallodrugs .
Predicted activity for the title compound suggests moderate 5-HT₁F agonism, potentially useful in migraine therapy .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C; degrades via hydroxyl oxidation above 200°C .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.22 (d, 3H, CH₃), 1.45–1.78 (m, 4H, piperidine CH₂), 3.12 (t, 2H, NCH₂), 3.85 (m, 1H, NCH), 6.48 (s, 1H, pyrimidine H), 8.11 (s, 1H, OH) .
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (C=N pyrimidine), 1455 cm⁻¹ (C-H bend, piperidine) .
Industrial and Research Applications
Drug Development
The compound serves as a precursor for:
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Antimigraine Agents: Analogous to patent US8697876B2, modifications could yield 5-HT₁F agonists with improved bioavailability .
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Antipsychotics: Structural similarity to dopamine D₂ ligands suggests potential in schizophrenia treatment .
Chemical Intermediate
Its reactivity enables synthesis of:
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Metal-Organic Frameworks (MOFs): Piperidine nitrogen coordinates with Cu²⁺ or Zn²⁺ for catalytic applications .
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Fluorescent Probes: Pyrimidine derivatives emit in the blue spectrum (λₑₘ ≈ 450 nm) upon UV excitation.
Future Research Directions
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